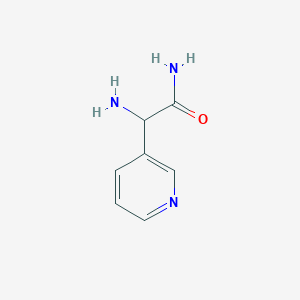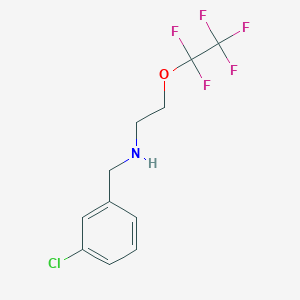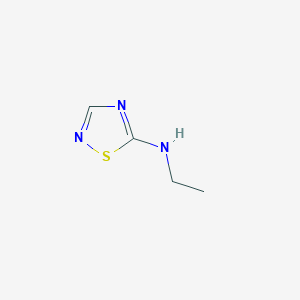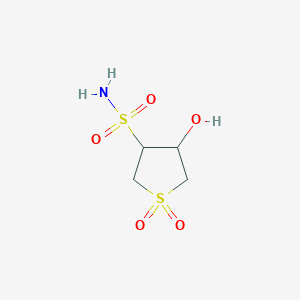
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H7BrO2S. It belongs to the class of dihydrothiophene dioxides, which are known for their diverse applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide typically involves the bromination of 4-methyl-2,3-dihydrothiophene 1,1-dioxide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Major Products Formed
Substitution: Products include 4-methyl-2,3-dihydrothiophene derivatives with various substituents replacing the bromine atom.
Oxidation: The major product is the corresponding sulfone derivative.
Applications De Recherche Scientifique
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways . The bromine atom and the sulfone group play crucial roles in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2,3-dihydrothiophene 1,1-dioxide
- 4-Methyl-2,3-dihydrothiophene 1,1-dioxide
- 5-Bromo-4-methyl-3-nitro-2,3-dihydrothiophene 1,1-dioxide
Uniqueness
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both a bromine atom and a methyl group on the dihydrothiophene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C5H7BrO2S |
|---|---|
Poids moléculaire |
211.08 g/mol |
Nom IUPAC |
5-bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C5H7BrO2S/c1-4-2-3-9(7,8)5(4)6/h2-3H2,1H3 |
Clé InChI |
PSMXJESKICQYFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(S(=O)(=O)CC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)





![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)
![methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)

![Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-](/img/structure/B12111827.png)
